molecular formula C10H17NO5 B033478 4-(叔丁氧羰基)吗啉-2-羧酸 CAS No. 189321-66-2

4-(叔丁氧羰基)吗啉-2-羧酸

货号: B033478
CAS 编号: 189321-66-2
分子量: 231.25 g/mol
InChI 键: LGWMTRPJZFEWCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid, also known as 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid, is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

Organic Synthesis
(S)-4-Boc-morpholine-2-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are crucial in the development of pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) protecting group enhances its stability during reactions, making it a valuable building block in synthetic chemistry.

Pharmaceutical Research
This compound is particularly significant in the development of chiral drugs. Its chiral nature allows for the synthesis of bioactive molecules with specific stereochemistry, which is essential for their biological activity. (S)-4-Boc-morpholine-2-carboxylic acid has been utilized in developing potential therapeutic agents targeting various diseases, including neurodegenerative disorders .

Biological Studies
Due to its structural characteristics, this compound is employed in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to inhibit specific enzymes makes it a candidate for research into disease mechanisms and potential treatments .

(S)-4-Boc-morpholine-2-carboxylic acid has shown promising biological activities, particularly concerning its interaction with specific kinases:

  • LRRK2 Inhibition : Research indicates that this compound can inhibit LRRK2 (Leucine-Rich Repeat Kinase 2), an enzyme linked to neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). This inhibition presents a potential therapeutic pathway for treating these conditions.
  • Serine Proteases : Preliminary studies suggest that (S)-4-Boc-morpholine-2-carboxylic acid may also inhibit serine proteases, which play roles in various physiological processes and disease states.

Therapeutic Applications

The therapeutic applications of (S)-4-Boc-morpholine-2-carboxylic acid are primarily focused on neurodegenerative diseases due to its ability to modulate kinase activity:

  • Parkinson's Disease : In cellular models, this compound has demonstrated a capacity to significantly reduce LRRK2 activity, suggesting its potential as a treatment option for Parkinson's disease .
  • HIV Research : Fragments derived from this compound have been explored for their ability to optimize binding to the HIV capsid protein, which is critical for viral replication. This highlights its potential role in antiviral drug development.

Synthesis Overview

The synthesis of (S)-4-Boc-morpholine-2-carboxylic acid involves several key steps:

StepReaction TypeConditions
ProtectionBoc protection of amineAcidic conditions
CarboxylationNucleophilic substitutionBase-mediated reaction
DeprotectionAcidic hydrolysisHCl or TFA

The Boc group can be selectively removed under acidic conditions, allowing further functionalization of the molecule for various applications.

Case Studies

Several studies have highlighted the applications and effectiveness of (S)-4-Boc-morpholine-2-carboxylic acid:

  • Parkinson's Disease Study : A study demonstrated that treatment with this compound significantly reduced LRRK2 activity in neuronal cell lines, indicating its potential as a therapeutic agent for Parkinson's disease.
  • HIV Capsid Optimization : Research focused on optimizing fragments derived from (S)-4-Boc-morpholine-2-carboxylic acid showed enhanced binding affinity to the HIV capsid protein, marking progress toward new antiviral therapies .

生物活性

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (Boc-morpholine-2-carboxylic acid) is a morpholine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure:

  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight: 185.23 g/mol

The compound consists of a morpholine ring substituted at the 4-position with a Boc group and at the 2-position with a carboxylic acid group.

The biological activity of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is primarily attributed to its role as a prodrug. The Boc group can be removed in vivo, releasing an active amine that interacts with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects.

Biological Activities

  • Enzyme Inhibition:
    • The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in kinase pathways, such as LRRK2 (Leucine-Rich Repeat Kinase 2), which is implicated in neurodegenerative diseases like Parkinson's disease .
  • Antitumor Activity:
    • Research indicates that derivatives of morpholine-based compounds exhibit significant antitumor effects. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
  • CNS Activity:
    • Given its structural properties, Boc-morpholine-2-carboxylic acid is being explored for its potential neuroprotective effects. It may serve as a precursor for drugs targeting the central nervous system (CNS), with implications for treating conditions such as Alzheimer's disease and ALS (amyotrophic lateral sclerosis) .

Case Study 1: LRRK2 Kinase Inhibition

A study focused on the inhibition of LRRK2 kinase activity demonstrated that compounds similar to Boc-morpholine-2-carboxylic acid effectively reduced kinase activity associated with neurodegenerative diseases. The results suggested that these compounds could be developed into therapeutic agents for Parkinson's disease .

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines revealed that morpholine derivatives exhibited potent inhibitory effects on cell proliferation. For example, one derivative showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer potential .

CompoundCell LineIC50 (μM)Selectivity
Morpholine Derivative AMDA-MB-2310.126High
Morpholine Derivative BMCF10A2.37Low

Applications in Drug Development

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid serves as an essential intermediate in the synthesis of complex molecules used in drug development. Its unique chemical structure allows for selective reactions, making it valuable in creating enzyme inhibitors and other therapeutic agents .

Safety and Toxicology

While the compound shows promising biological activities, safety evaluations indicate it is an eye irritant and skin sensitizer. Further toxicological studies are necessary to establish safe dosage levels for clinical applications.

属性

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWMTRPJZFEWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373164
Record name 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189321-66-2
Record name 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1 mol/L aqueous potassium hydroxide solution (3 mL) was added to methyl 4-(tert-butoxycarbonyl)morpholine-2-carboxylate (251 mg, 1.02 mmol) in methanol (15 mL). The mixture was stirred at room temperature for 8 hours. Subsequently, water was added to the mixture, followed by addition of a 5% aqueous citric acid solution to make the mixture acidic. The mixture was then extracted with ethyl acetate. The extract was washed with brine and was dried over magnesium sulfate. Evaporation of the solvent gave 219 mg (93%) of the desired compound as a colorless powder.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

Saturated aqueous NaHCO3 (15 mL) was added to a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) (heterocycles, (1993), 35, 105 and WO 2007/06715) in acetone (50 mL) at 0° C. Solid NaBr (0.1 g, 1 mmol) and TEMPO (0.015 g, 0.1 mmol) were added. trichloroisocyanuric acid (2.32 g, 10.0 mmol) was then added for 20 min at 0° C. After addition the reaction mixture was allowed to rise to RT and stirred overnight. 2-Propanol (3 mL) was added and the resulting solution was stirred at RT for 30 min, filtered through a pad of Celite, concentrated under vacuum, and treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution was extracted with EtOAc (5 mL), acidified with 6N HCl and extracted with EtOAc (5×10 mL). The combined organic layers were dried over Na2SO4 and the solvent was concentrated to give the title compound as a white solid (1.1 g crude) (M−H) 230.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 2
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 5
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。